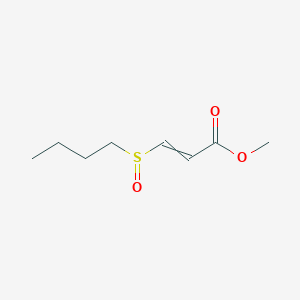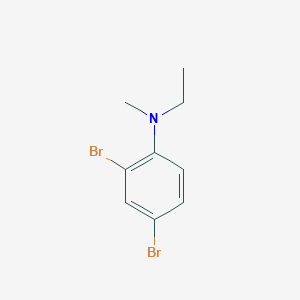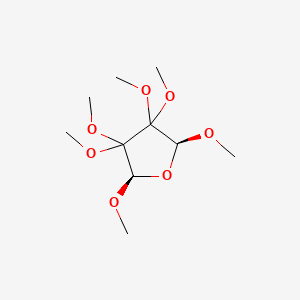
(2R,5S)-2,3,3,4,4,5-hexamethoxyoxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,5S)-2,3,3,4,4,5-hexamethoxyoxolane is a chiral organic compound characterized by its unique stereochemistry. The compound is notable for its six methoxy groups attached to an oxolane ring, making it a subject of interest in various fields of chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-2,3,3,4,4,5-hexamethoxyoxolane typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of (S)-proline as a starting material, which undergoes a series of reactions including refluxing with pivalaldehyde and trifluoroacetic acid in pentane . The reaction mixture is then subjected to further steps to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
(2R,5S)-2,3,3,4,4,5-hexamethoxyoxolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran (THF) or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
科学的研究の応用
(2R,5S)-2,3,3,4,4,5-hexamethoxyoxolane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and other biochemical processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2R,5S)-2,3,3,4,4,5-hexamethoxyoxolane involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and stereochemistry play a crucial role in its binding affinity and activity. Detailed studies on its mechanism of action are still ongoing, but it is believed to modulate various biochemical pathways through its interactions with enzymes and receptors .
類似化合物との比較
Similar Compounds
(2R,5S)-2,5-diaminohexanoic acid: A diamino acid with similar stereochemistry.
(2R,5S)-linalyl oxide: A monoterpenoid with a similar oxolane ring structure.
Uniqueness
What sets (2R,5S)-2,3,3,4,4,5-hexamethoxyoxolane apart from similar compounds is its six methoxy groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and various research applications.
特性
CAS番号 |
62922-49-0 |
|---|---|
分子式 |
C10H20O7 |
分子量 |
252.26 g/mol |
IUPAC名 |
(2R,5S)-2,3,3,4,4,5-hexamethoxyoxolane |
InChI |
InChI=1S/C10H20O7/c1-11-7-9(13-3,14-4)10(15-5,16-6)8(12-2)17-7/h7-8H,1-6H3/t7-,8+ |
InChIキー |
AWPNWWKQGHFWJA-OCAPTIKFSA-N |
異性体SMILES |
CO[C@@H]1C(C([C@@H](O1)OC)(OC)OC)(OC)OC |
正規SMILES |
COC1C(C(C(O1)OC)(OC)OC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


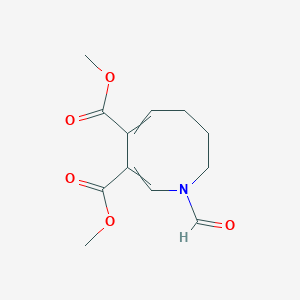
![(5Z)-1,5-Diazabicyclo[5.4.1]dodec-5-ene](/img/structure/B14516736.png)

![(E)-1-(4-Azidophenyl)-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14516757.png)
![3-Hydroxy-4-[(3-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14516758.png)
![1'-Methylspiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride](/img/structure/B14516763.png)
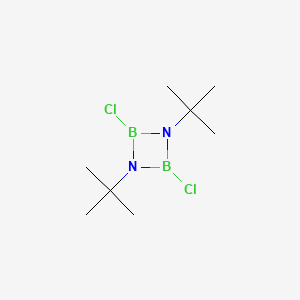

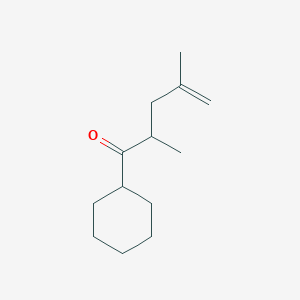
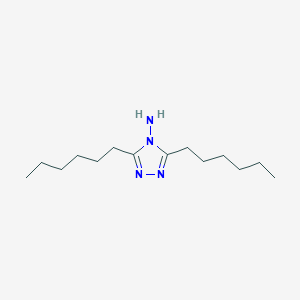
![N-{2-[(E)-Benzylideneamino]ethyl}cycloheptanimine](/img/structure/B14516785.png)
